

CC260: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: CC260

Cat. No.: B15600648

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Abstract

CC260 (also known as Cyy260) is a novel small molecule inhibitor targeting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC), by inducing cell cycle arrest, promoting apoptosis, and suppressing tumor growth in vivo.[1][2] These application notes provide a comprehensive overview of **CC260**'s mechanism of action, recommended dosage and administration for preclinical research, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

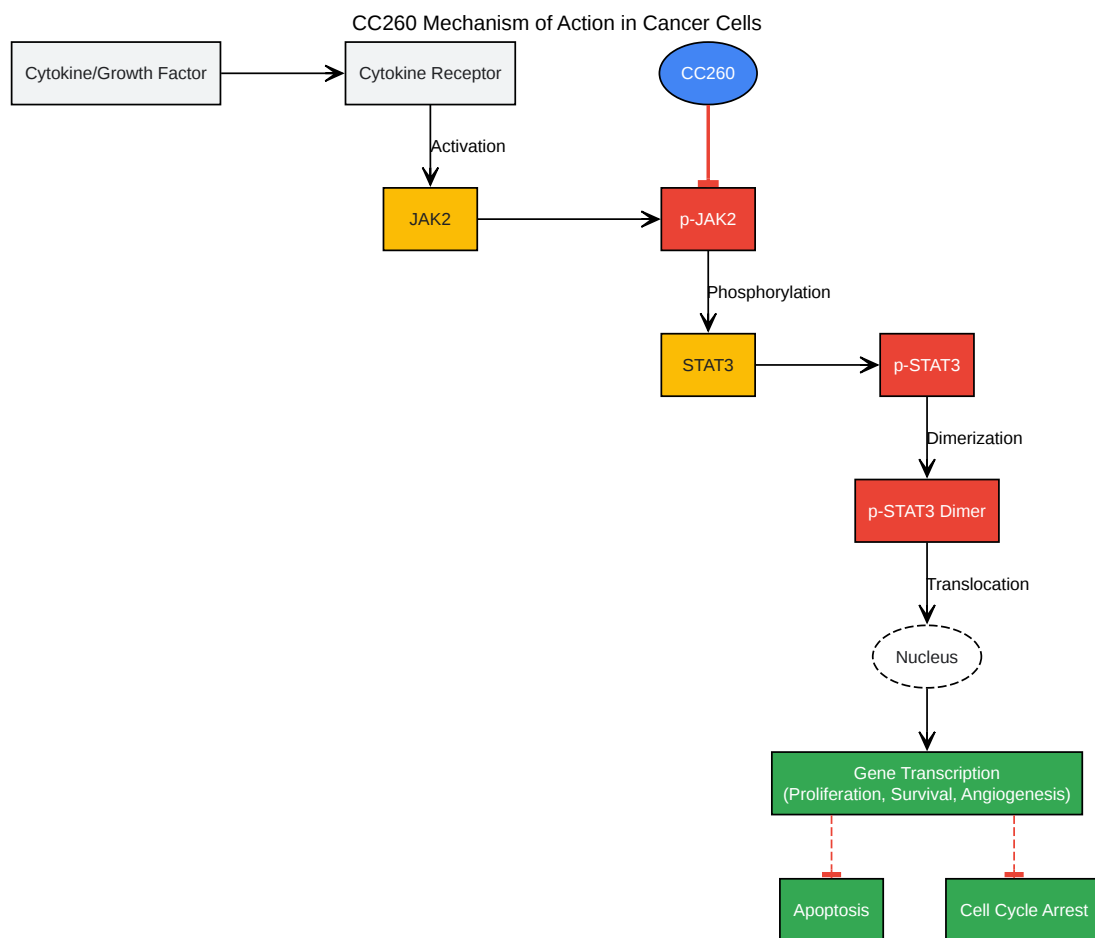
CC260 exerts its anti-tumor effects by inhibiting the JAK2/STAT3 signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is frequently observed in various cancers.[3]

The proposed mechanism involves the following steps:

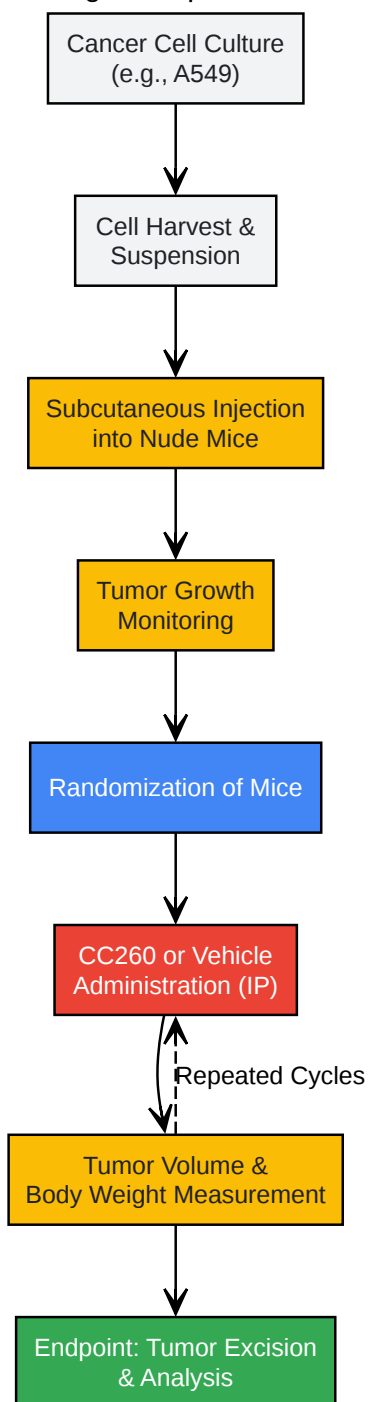
- **Inhibition of JAK2 Phosphorylation:** **CC260** directly targets JAK2, a non-receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation.

- **Suppression of STAT3 Activation:** By inhibiting JAK2, **CC260** blocks the phosphorylation of STAT3 at the Tyr705 residue.[3]
- **Inhibition of STAT3 Dimerization and Nuclear Translocation:** Phosphorylated STAT3 typically forms dimers, which then translocate to the nucleus to act as transcription factors.[3] **CC260** prevents this critical step.
- **Downregulation of Target Gene Expression:** In the nucleus, STAT3 dimers regulate the transcription of genes involved in cell survival, proliferation, and angiogenesis. By blocking STAT3 activity, **CC260** downregulates the expression of these target genes, leading to an anti-tumor response.

Research also suggests that **CC260** may inhibit the phosphorylation of other related signaling proteins, including PI3K, AKT, and mTOR, which can also influence STAT3 activity.[1]



In Vivo Xenograft Experimental Workflow

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References

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- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
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